2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
Overview
Description
2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is an organic compound . It contains a total of 32 atoms, including 14 Hydrogen atoms, 17 Carbon atoms, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 20 non-Hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 ketone .
Synthesis Analysis
The synthesis of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one involves organic layers that are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one is complex, with a total of 34 bonds. This includes 20 non-Hydrogen bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, and 1 ketone .Chemical Reactions Analysis
2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one can participate in chemical reactions, such as the cyclization reactions of amides and γ-butyrolactones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one include a density of 1.16±0.1 g/cm3 (Predicted), a melting point of 187-188 °C, a boiling point of 398.4±35.0 °C (Predicted), a flash point of 255.5°C, a vapor pressure of 4.61E-07mmHg at 25°C, and a refractive index of 1.631 .Scientific Research Applications
P2Y2 Receptor Ligands
The compound has been used in the design and synthesis of novel P2Y2 receptor ligands . The P2Y2 receptor has been implicated in a range of clinical conditions, including cystic fibrosis, dry eye syndrome, and cancer . The compound was used as a starting point for the development of two potent, novel P2Y2R antagonists .
Synthesis of 5H-Dibenzo[a,d]Cycloheptenes
A new synthetic methodology for the synthesis of 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction has been achieved . This transformation probably involves an intermolecular Friedel–Crafts-type alkylation and a subsequent intramolecular 7- endo-dig cyclization in one pot .
Antioxidant Activity
A series of previously synthesized N-acylhydrazone derivatives bearing the 5H-dibenzo[a,d][7]annulene moiety were evaluated for antioxidant activity effect .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2,8-Dimethyl-5H-dibenzoa,d
Mode of Action
The mode of action of 2,8-Dimethyl-5H-dibenzoa,d. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by 2,8-Dimethyl-5H-dibenzoa,d. Understanding the downstream effects of these pathways would provide insights into the compound’s pharmacological effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,8-Dimethyl-5H-dibenzoa,d. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 2,8-Dimethyl-5H-dibenzoa,d
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compounda,d
properties
IUPAC Name |
6,13-dimethyltricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)17(15)18/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIHQHZFQCEZRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C=C2)C=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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